

# Vimseltinib: A Deep Dive into its Molecular Profile and Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | VER-00158411 |           |
| Cat. No.:            | B15584118    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Vimseltinib, marketed under the brand name Romvimza, is a potent and highly selective small molecule kinase inhibitor developed to target the colony-stimulating factor 1 receptor (CSF1R). [1][2] As a type III receptor tyrosine kinase, CSF1R is pivotal for the survival, proliferation, and differentiation of myeloid lineage cells, including macrophages, microglia, and osteoclasts.[1] Dysregulation of CSF1R signaling is implicated in various pathologies, including cancer, inflammatory disorders, and neurodegenerative diseases.[1] Vimseltinib is specifically indicated for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT), a rare and locally aggressive neoplasm, for whom surgical resection is not a viable option.[2][3] This document provides a comprehensive technical overview of vimseltinib's molecular structure, properties, mechanism of action, and the experimental protocols used to characterize its activity.

# Molecular Structure and Physicochemical Properties

Vimseltinib is an orally bioavailable compound with a distinct chemical structure that facilitates its high selectivity and potent inhibitory activity against CSF1R.[4]



| Property         | Value                                                                                                             | Source |
|------------------|-------------------------------------------------------------------------------------------------------------------|--------|
| Chemical Formula | C23H25N7O2                                                                                                        | [1][5] |
| Molecular Weight | 431.5 g/mol                                                                                                       | [1][6] |
| IUPAC Name       | 3-methyl-5-[6-methyl-5-[2-(1-methylpyrazol-4-yl)pyridin-4-yl]oxypyridin-2-yl]-2-(propan-2-ylamino)pyrimidin-4-one | [7]    |
| CAS Number       | 1628606-05-2                                                                                                      | [5][6] |
| Synonyms         | DCC-3014, DP-6865                                                                                                 | [1][5] |
| SMILES           | CN1C=C(C2=CC(OC3=CC=C(<br>C4=CN=C(NC(C)C)N(C4=O)C<br>)N=C3C)=CC=N2)C=N1                                           | [5][6] |
| InChI Key        | TVGAHWWPABTBCX-<br>UHFFFAOYSA-N                                                                                   | [5][6] |

## Pharmacology Mechanism of Action

Vimseltinib functions as a "switch-control" inhibitor of CSF1R.[2][8] Unlike traditional kinase inhibitors that compete with ATP, vimseltinib binds to a unique regulatory region of the receptor. [2] This interaction stabilizes CSF1R in an inactive conformation, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways upon binding of its ligands, CSF1 and interleukin-34 (IL-34).[1][4]

By inhibiting CSF1R, vimseltinib blocks the recruitment and activity of CSF1R-dependent cells, most notably tumor-associated macrophages (TAMs), within the tumor microenvironment.[9] TAMs are known to promote tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immune responses.[9] The inhibition of TAMs by vimseltinib can therefore enhance T-cell infiltration and anti-tumor immunity.[4]





Click to download full resolution via product page

Caption: Vimseltinib inhibits CSF1R autophosphorylation, blocking downstream signaling.



#### **Pharmacodynamics**

Vimseltinib demonstrates high selectivity for CSF1R, with a more than 500-fold greater selectivity for CSF1R compared to its closest off-target kinase.[1] This high selectivity is believed to contribute to a more favorable safety profile, particularly a lower risk of hepatotoxicity compared to less selective CSF1R inhibitors like pexidartinib.[1]

| Target/Assay                                               | IC50 (nM) | Source |
|------------------------------------------------------------|-----------|--------|
| CSF1R                                                      | 3.7       | [5][6] |
| KIT                                                        | 476       | [5][6] |
| PDGFRα                                                     | 436       | [5][6] |
| PDGFRβ                                                     | 2,300     | [5][6] |
| FLT3                                                       | >3,300    | [5][6] |
| M-NFS-60 cell proliferation                                | 18        | [5][6] |
| CSF1-induced CSF1R<br>autophosphorylation (THP-1<br>cells) | 27        | [5][6] |
| CSF1- and RANKL-induced osteoclast differentiation         | 9.3       | [5][6] |

### **Pharmacokinetics**

Pharmacokinetic parameters for vimseltinib have been determined following both single and multiple oral doses.



| Parameter                   | Value (Single Dose) | Value (Steady<br>State) | Source |
|-----------------------------|---------------------|-------------------------|--------|
| Cmax                        | 283 ng/mL           | 747 ng/mL               | [1]    |
| AUC (0-inf or 0-24h)        | 46,900 ng·h/mL      | 13,400 ng·h/mL          | [1]    |
| Tmax (median)               | 1 hour              | Not specified           | [1]    |
| Volume of Distribution (Vd) | 90 L                | Not specified           | [1]    |
| Plasma Protein<br>Binding   | 96.5%               | Not specified           | [1]    |

Metabolism is primarily through oxidation, N-demethylation, and N-dealkylation, and is not expected to heavily involve CYP450 enzymes.[1] Absorption is not significantly affected by high-fat meals.[1]

## Key Experimental Methodologies In Vitro CSF1R Autophosphorylation Assay

This assay is crucial for determining the direct inhibitory effect of vimseltinib on its primary target.

- Cell Line: THP-1 human monocytic cells, which endogenously express CSF1R.
- Protocol:
  - Cell Culture: THP-1 cells are cultured in appropriate media and serum-starved overnight to reduce baseline receptor phosphorylation.
  - Treatment: Cells are pre-incubated with varying concentrations of vimseltinib or a vehicle control for a specified period (e.g., 1-2 hours).
  - Stimulation: Cells are stimulated with recombinant human CSF1 for a short duration (e.g.,
     5-15 minutes) to induce CSF1R autophosphorylation.







- Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
- Analysis: Cell lysates are analyzed by Western blot or ELISA. A primary antibody specific to phosphorylated CSF1R (p-CSF1R) is used to detect the level of autophosphorylation.
   Total CSF1R levels are also measured as a loading control.
- Quantification: The intensity of the p-CSF1R signal is quantified and normalized to total CSF1R. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of vimseltinib.[5]





Click to download full resolution via product page

Caption: Workflow for CSF1R autophosphorylation assay in THP-1 cells.

### **Cell Proliferation Assay**

This assay measures the effect of vimseltinib on the growth of CSF1R-dependent cells.



- Cell Line: M-NFS-60 murine leukemia cells, whose proliferation is dependent on CSF1R signaling.[5]
- Protocol:
  - Cell Seeding: M-NFS-60 cells are seeded into 96-well plates at a low density in growth medium.
  - Treatment: Cells are treated with a range of vimseltinib concentrations or a vehicle control.
  - Incubation: Plates are incubated for a period that allows for multiple cell divisions (e.g., 72 hours).
  - Viability Assessment: Cell proliferation is measured using a viability reagent such as
     CellTiter-Glo® (which measures ATP) or by staining with a fluorescent dye like calcein AM.
  - Data Analysis: The signal (luminescence or fluorescence) is read using a plate reader. The IC50 value is determined by plotting the percentage of growth inhibition against the log concentration of the compound.

#### **Phase 3 MOTION Clinical Trial (NCT05059262)**

This pivotal study was designed to evaluate the efficacy and safety of vimseltinib in patients with TGCT not amenable to surgery.[8][10]

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[10][11]
- Patient Population: Adult patients (≥18 years) with a confirmed diagnosis of symptomatic TGCT for whom surgical resection could lead to worsening functional limitation or severe morbidity.[12][13] Previous therapy with CSF1R inhibitors was an exclusion criterion.[12]
- Methodology: The study consisted of two parts.[14]
  - Part 1 (Double-Blind): Approximately 123 patients were randomized in a 2:1 ratio to receive either vimseltinib (30 mg orally twice weekly) or a matching placebo for 24 weeks.
     [8][10]



- Part 2 (Open-Label): After 24 weeks, patients from the placebo group could cross over to receive vimseltinib. All participants in this phase received open-label vimseltinib.[12]
- Primary Endpoint: The primary outcome was the objective response rate (ORR) at week 25, assessed by independent radiological review using the Response Evaluation Criteria in Solid Tumors, version 1.1 (RECIST v1.1).[10][13]
- Secondary Endpoints: Included ORR by tumor volume score (TVS), changes in range of motion, pain, stiffness, and patient-reported outcomes.[13][15]

### **Clinical Efficacy**

The Phase 3 MOTION trial demonstrated the significant efficacy of vimseltinib in the target population.

| Endpoint (at<br>Week 25)                                   | Vimseltinib<br>(n=83)    | Placebo (n=40)        | p-value | Source |
|------------------------------------------------------------|--------------------------|-----------------------|---------|--------|
| Objective Response Rate (ORR) per RECIST v1.1              | 40% (95% CI,<br>29%-51%) | 0% (95% CI,<br>0%-9%) | <0.0001 | [15]   |
| Objective Response Rate (ORR) per Tumor Volume Score (TVS) | 67% (95% CI,<br>56%-77%) | 0% (95% CI,<br>0%-9%) | <0.0001 | [15]   |

These results highlight a statistically significant and clinically meaningful reduction in tumor size for patients treated with vimseltinib compared to placebo.[10]

#### Conclusion

Vimseltinib is a highly selective and potent switch-control inhibitor of CSF1R. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy in a robust Phase 3 trial establish it as a valuable targeted therapy for patients with tenosynovial giant cell tumor. The data presented in this guide underscore the molecular and



pharmacological basis for its therapeutic benefit and provide a framework for its continued investigation and clinical application.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. oncodaily.com [oncodaily.com]
- 3. ROMVIMZAâ (vimseltinib) Mechanism of Action [romvimzahcp.com]
- 4. Vimseltinib | C23H25N7O2 | CID 86267612 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vimseltinib | CAS 1628606-05-2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Vimseltinib Wikipedia [en.wikipedia.org]
- 8. The MOTION study: a randomized, phase III study of vimseltinib for the treatment of tenosynovial giant cell tumor PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is Vimseltinib used for? [synapse.patsnap.com]
- 10. Phase III MOTION Study Evaluates Vimseltinib for Tenosynovial Giant Cell Tumor Treatment | Cancer Nursing Today [cancernursingtoday.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Vimseltinib for Tenosynovial Giant Cell Tumor (MOTION) SPAGN Sarcoma Patient Advocacy Global Network [sarcoma-patients.org]
- 13. asco.org [asco.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. cancernetwork.com [cancernetwork.com]
- To cite this document: BenchChem. [Vimseltinib: A Deep Dive into its Molecular Profile and Therapeutic Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15584118#vimseltinib-molecular-structure-and-properties]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com